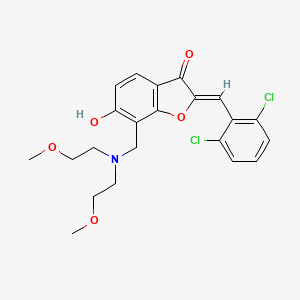

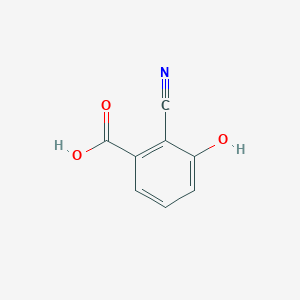

2-Cyano-3-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

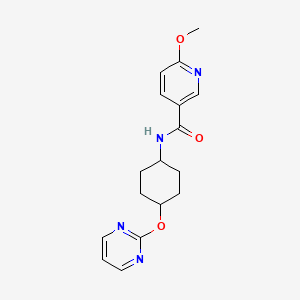

2-Cyano-3-hydroxybenzoic acid is a compound that shares similarities with 3-Cyano-2-hydroxybenzoic acid . It is a solid substance and is part of the hydroxybenzoic acids group . These compounds are known for their biochemical and antioxidant capabilities .

Synthesis Analysis

The synthesis of hydroxybenzoic acids has been investigated in various studies . For instance, one study discussed the synthesis of conjugates of 2-, 3-, and 4-hydroxybenzoic acids and their functional derivatives with aliphatic alcohols, allyl bromide, and dialkylphosphonalkanols .Molecular Structure Analysis

The molecular structure of 3-Cyano-2-hydroxybenzoic acid, which is similar to this compound, has a molecular formula of C8H5NO3 and a molecular weight of 163.13 . The structure of hydroxybenzoic acids, in general, consists of one or more hydroxyl groups directly attached to one or more aromatic rings .Chemical Reactions Analysis

The chemical reactions of hydroxybenzoic acids have been studied extensively . For example, one study discussed the reaction mechanism of OH, NO3, and SO4 radicals with hydroxybenzoic acids in atmospheric water droplets .Applications De Recherche Scientifique

Material Synthesis and Liquid Crystalline Properties

2-Cyano-3-hydroxybenzoic acid derivatives are integral in synthesizing compounds with unique material properties. For instance, they are used in creating bent-core compounds, which are critical in forming polar partial bilayer biaxial smectic A phases, exhibiting antiferroelectric nature and direct transitions from nematic phases, as seen in the synthesis of twenty-seven new compounds derived from 3-hydroxybenzoic acid. These mesophases are significant in material science for their electro-optical and X-ray diffraction characteristics (Reddy & Sadashiva, 2004).

Mass Spectrometry in Analyzing Oligosaccharides and Glycopeptides

In the field of analytical chemistry, derivatives of this compound, such as 2,5-Dihydroxybenzoic acid (DHB), are primarily used as matrices for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF). This technique is crucial for detecting and analyzing acidic, sialylated oligosaccharides and glycopeptides at the low picomole level, providing insights into carbohydrate composition in glycoproteins (Papac, Wong, & Jones, 1996).

Safety and Hazards

The safety data sheet for a similar compound, Salicylic acid, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility or the unborn child . It’s important to handle these compounds with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

Propriétés

IUPAC Name |

2-cyano-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEDFRDAWLWMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2643482.png)